N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a naphthalene moiety through a carboxamide linkage The methoxy group on the naphthalene ring adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the iodination of 4-aminophenyl compounds, followed by coupling with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce the iodine atom efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as monoamine oxidase, which is relevant in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other mood disorders .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodine-substituted phenyl ring but differ in the rest of the structure.
5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: These compounds also contain an iodine-substituted phenyl ring but have different core structures.
Uniqueness
N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its combination of the naphthalene moiety with the iodine-substituted phenyl ring and the methoxy group
Properties
Molecular Formula |
C18H14INO2 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14INO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |
InChI Key |
JRDZZGDPAGGMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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